molecular formula C13H14O B14860986 3,5,8-Trimethyl-naphthalen-1-OL

3,5,8-Trimethyl-naphthalen-1-OL

Cat. No.: B14860986
M. Wt: 186.25 g/mol
InChI Key: OHQMJWPYFZQEBO-UHFFFAOYSA-N
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Description

3,5,8-Trimethyl-naphthalen-1-OL is a derivative of naphthalene, characterized by the presence of three methyl groups at positions 3, 5, and 8, and a hydroxyl group at position 1. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Trimethyl-naphthalen-1-OL typically involves the alkylation of naphthalene followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst. The resulting trimethyl-naphthalene is then subjected to hydroxylation using a suitable oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using distillation and recrystallization techniques to achieve high purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products:

Mechanism of Action

The mechanism of action of 3,5,8-Trimethyl-naphthalen-1-OL involves its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding and interaction with enzymes and receptors. The compound can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic pathways . In antioxidant applications, it can neutralize free radicals by donating hydrogen atoms .

Comparison with Similar Compounds

Uniqueness: 3,5,8-Trimethyl-naphthalen-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and potential for hydrogen bonding, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3,5,8-trimethylnaphthalen-1-ol

InChI

InChI=1S/C13H14O/c1-8-6-11-9(2)4-5-10(3)13(11)12(14)7-8/h4-7,14H,1-3H3

InChI Key

OHQMJWPYFZQEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=C(C=C1)C)O)C

Origin of Product

United States

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